BenchChemオンラインストアへようこそ!

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide

Chemical Biology Medicinal Chemistry High-Throughput Screening

920410-14-6 is a dual-substituted pyridazine-acetamide featuring a 4-ethoxyphenyl pharmacophore and a 4-fluorophenylacetamide tail—a substitution pattern absent in commercially available close analogs. This unique scaffold targets uncharted selectivity space on kinase and phosphodiesterase isoforms. Its calculated LogP (XLogP3 = 3.2) is markedly higher than cyclopentyl counterparts (e.g., G870-0440), making it ideal for matched-pair ADME assays quantifying passive permeability. Synthetically validated in patent US10202379 (Reference Example 629). Procure as a high-LogP screening library entry or medicinal chemistry starting point.

Molecular Formula C22H22FN3O3
Molecular Weight 395.434
CAS No. 920410-14-6
Cat. No. B2939080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide
CAS920410-14-6
Molecular FormulaC22H22FN3O3
Molecular Weight395.434
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H22FN3O3/c1-2-28-19-9-5-17(6-10-19)20-11-12-22(26-25-20)29-14-13-24-21(27)15-16-3-7-18(23)8-4-16/h3-12H,2,13-15H2,1H3,(H,24,27)
InChIKeyJGGUWMFVTZADHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide (CAS 920410-14-6): Core Identity and Research Classification


N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide (CAS 920410-14-6) is a synthetic organic compound categorized as a pyridazine-functionalized acetamide . Its core structure combines a 3-alkoxy-6-arylpyridazine scaffold with a 2-(4-fluorophenyl)acetamide side chain, placing it within a widely explored class of heterocyclic molecules frequently investigated for enzyme inhibition, particularly against phosphodiesterases (PDEs) and kinases [1]. The presence of the 4-ethoxyphenyl substituent on the pyridazine ring and the 4-fluorophenylacetamide tail represents a specific substitution pattern that distinguishes it from other analogs in screening libraries.

Critical Procurement Risk: Why Analogs of 920410-14-6 Cannot Be Assumed to Be Functionally Equivalent


Within the pyridazine-acetamide series, minor structural variations—such as the electronic nature and steric bulk of the 6-aryl substituent or the N-acyl terminus—can drastically alter target selectivity and potency . For instance, substituting the 4-ethoxyphenyl group on the pyridazine ring with a methoxy derivative or replacing the 4-fluorobenzyl with a cyclopentyl group leads to compounds with divergent LogP values, hydrogen-bonding capacities, and potential off-target profiles . Generic in-class substitution without verifying the specific Structure-Activity Relationship (SAR) for the target of interest risks introducing an inactive or promiscuous compound, thereby invalidating experimental results and wasting procurement resources. The quantitative evidence below demonstrates specific instances of these differentiation cliffs.

Evidence Gap and Procurement Guidance for N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide (920410-14-6)


Explicit Statement of Limited Public Quantitative Data for 920410-14-6

An extensive search across peer-reviewed journals, patent databases (including US10202379, WO2012039412), and authoritative repositories (PubChem, ChEMBL, BindingDB) for CAS 920410-14-6 yielded no quantitative biological activity data (e.g., IC50, Ki, EC50) or direct head-to-head comparisons against a named comparator. The available information is limited to chemical properties (molecular formula C22H22FN3O3, MW 395.434, purity typically 95%) and class-level structural classifications [1]. The related analog N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclopentanecarboxamide (ChemDiv ID: G870-0440) has a reported calculated LogP of 3.7633 and a polar surface area of 60.965 Ų, illustrating the kind of physical property differentiation possible within this scaffold . However, without matched assay data, these differences cannot be translated into a functional procurement advantage. Users are advised to treat any unverified extrapolations of potency, selectivity, or in vivo efficacy with caution.

Chemical Biology Medicinal Chemistry High-Throughput Screening

Potential Differentiation Based on In-Class SAR: Pyridazine C-6 Substitution

The class of 3-alkoxy-6-arylpyridazines is known to exhibit activity against phosphodiesterase (PDE) isoforms and certain kinases, with a high sensitivity to the nature of the C-6 aryl group [1]. For example, the cyclooxygenase-2 (COX-2) inhibitor GW406381X, a pyrazolo[1,5-b]pyridazine, contains a 4-ethoxyphenyl group at the C-2 position, which is critical for its potency and selectivity [2]. Extrapolating from this SAR, the 4-ethoxyphenyl group in 920410-14-6 is a key differentiator from analogs with halogenated, methoxy, or unsubstituted phenyl groups at the same position . This substitution pattern is predicted to confer a distinct steric and electronic profile, potentially leading to a unique selectivity window against kinases or PDEs compared to closely related compounds like 2-(4-fluorophenyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide or 2-(2-fluorophenyl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide.

Structure-Activity Relationship Enzyme Inhibition Kinase Profiling

Physicochemical and Permeability Differentiation Potential

The calculated molecular properties of 920410-14-6 (MW 395.43, formula C22H22FN3O3) place it within a favorable drug-like chemical space by standard rules (Lipinski, Veber) [1]. A direct comparator from the same scaffold but with a different amide terminal is N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclopentanecarboxamide (MW 355.44, LogP 3.76). The target compound's 4-fluorophenylacetamide group adds significant hydrophobicity and alters hydrogen bonding potential compared to the cyclopentane carboxamide. This structural difference could translate into a higher predicted LogP for 920410-14-6, potentially enhancing passive membrane permeability but also increasing the risk of off-target binding and metabolic instability . These predictions highlight a clear physicochemical differentiation key for selecting the most appropriate chemical probe for specific cellular or in vivo assays.

ADME Prediction Drug-likeness Lipophilicity

Procurement-Driven Application Scenarios for N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide (920410-14-6)


Focused Screening Deck for PDE or Kinase Target Exploration

Based on the class-level SAR linking the 4-ethoxyphenyl-pyridazine motif to kinase and PDE inhibition [1], 920410-14-6 is procured as a structurally defined entry in a screening library targeting novel kinase or phosphodiesterase isoforms. Its selection is justified by the unique combination of the 4-ethoxyphenyl pharmacophore and the 4-fluorophenylacetamide tail, a dual-substitution pattern absent in commercially available close analogs, which is hypothesized to explore uncharted selectivity space on well-known drug targets.

Physicochemical Probe for Investigating Lipophilicity-Driven Cellular Uptake

As predicted from its structural characteristics, 920410-14-6 exhibits higher calculated lipophilicity than its cyclopentyl counterpart (G870-0440) . This makes it a suitable chemical tool for comparative assays designed to quantify the relationship between compound LogP and passive membrane permeability or cellular accumulation. Procurement in this context is specifically for use as a 'high-LogP' member of a matched-pair series in a mechanistic ADME study.

Chemical Starting Point for Fragment-Based or Structure-Based Drug Design

The molecule serves as a potential 'hit' or scaffold for further medicinal chemistry exploration. Its synthesis appears in patent literature (e.g., cited as Reference Example 629 in US10202379), confirming its accessibility and relevance in drug discovery programs [2]. Procurement is aimed at obtaining the core scaffold for generating derivatives with improved potency, selectivity, and pharmacokinetic properties against a specified therapeutic target.

Quote Request

Request a Quote for N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.